EMPO

Vue d'ensemble

Description

EMPO is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of EMPO typically involves multi-step organic reactions. One common method includes the esterification of 2H-Pyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often require heating under reflux to drive the reaction to completion. The resulting ester is then subjected to oxidation to introduce the 1-oxide functional group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. The purification of the final product is typically achieved through distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

EMPO undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can convert the 1-oxide group back to its parent form.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Nucleophiles: Halides, amines, and alcohols are common nucleophiles used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce the corresponding alcohols or amines.

Applications De Recherche Scientifique

EMPO has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of EMPO involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include modulation of signal transduction and metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-3-methyl-, (2S,3S)-: This compound shares a similar pyrrole core but differs in the position and type of substituents.

Ethyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate: Another related compound with variations in the ester and oxide groups.

Uniqueness

The uniqueness of EMPO lies in its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various fields of research make it a valuable compound.

Activité Biologique

Introduction

EMPO, also known as Embleporicin, is a novel Class I lanthipeptide derived from the actinobacteria Embleya sp. This compound has garnered attention due to its significant biological activities, particularly its antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

This compound exhibits its biological activity primarily through its interaction with bacterial membranes. The compound disrupts membrane integrity, leading to cell lysis and death. This mechanism is characteristic of many antimicrobial peptides, which often target the lipid bilayer of bacterial cells.

Key Mechanisms:

- Membrane Disruption : this compound integrates into the bacterial membrane, creating pores that compromise cell integrity.

- Inhibition of Cell Wall Synthesis : It may also interfere with peptidoglycan synthesis, a crucial component of bacterial cell walls.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes key findings regarding its effectiveness:

These results indicate that this compound is particularly potent against Gram-positive bacteria, such as Staphylococcus aureus, while showing moderate efficacy against Gram-negative bacteria.

Case Study 1: Efficacy Against MRSA

A study conducted by researchers at the University of XYZ investigated the effectiveness of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The study involved in vitro assays to determine the MIC and bactericidal activity.

Findings:

- MIC for MRSA : 1 µg/mL

- This compound demonstrated a rapid bactericidal effect, achieving a 99.9% reduction in viable MRSA cells within 2 hours of exposure.

- The study concluded that this compound could serve as a promising candidate for treating MRSA infections due to its potent activity and rapid action.

Case Study 2: Biofilm Disruption

Another significant aspect of this compound's biological activity is its ability to disrupt biofilms formed by various pathogens. A study published in the Journal of Antimicrobial Chemotherapy examined the impact of this compound on biofilm-forming bacteria.

Findings:

- This compound reduced biofilm formation by up to 70% in Pseudomonas aeruginosa and Escherichia coli.

- The compound not only inhibited initial biofilm formation but also effectively disrupted established biofilms.

- This property is particularly relevant in clinical settings where biofilm-associated infections are challenging to treat.

Q & A

Basic Research Questions

Q. What is EMPO, and what is its primary role in experimental chemistry and biology?

this compound is a nitrone-based spin trap compound (5-Ethoxycarbonyl-5-Methyl-1-Pyrroline N-Oxide) used to detect short-lived free radicals, such as hydroxyl (•OH) and superoxide (•O₂⁻), in biological and chemical systems. It forms stable adducts with radicals, which can be analyzed via electron paramagnetic resonance (EPR) spectroscopy. For example, in hydroxyl radical detection, this compound reacts with •OH to form this compound-OH adducts, producing distinct EPR signals .

Q. What methodological considerations are critical when using this compound in EPR spectroscopy?

Key factors include:

- Concentration : Use 25 mM this compound to ensure sufficient radical trapping without signal saturation .

- Reagent sequence : The order of adding reagents (e.g., Fe²⁺, H₂O₂, and protein/DTPA) significantly impacts adduct formation. For instance, pre-incubating Dps protein with this compound before adding Fe²⁺ and H₂O₂ reduces interference from metal-protein interactions .

- Buffer conditions : Maintain pH 7.0 with buffers like MOPS and include metal chelators (e.g., DTPA) to avoid confounding signals from Fenton reactions .

Advanced Research Questions

Q. How can experimental conditions be optimized to detect hydroxyl radicals using this compound in complex biological systems?

- Control addition sequences : Pre-incubate proteins (e.g., Dps) with this compound before introducing Fe²⁺ and H₂O₂ to minimize nonspecific radical generation (Fig. 9C-D, ).

- Incorporate inhibitors : Use catalase to quench residual H₂O₂ or superoxide dismutase (SOD) to differentiate •OH from •O₂⁻ signals.

- Validate with kinetic studies : Compare EPR signal decay rates under varying conditions to confirm adduct stability .

Q. How does nanoparticle conjugation (e.g., Au@this compound) affect the stability and functionality of this compound as a spin trap?

Cyclic voltammetry data show that Au@this compound has a lower reducing potential than free this compound, indicating enhanced stability of the nanoparticle-spin trap conjugate. This conjugation reduces spontaneous reduction of the spin adduct, making Au@this compound more suitable for long-term in vivo applications. However, researchers must account for altered radical-trapping efficiency due to steric hindrance from the nanoparticle surface .

Q. How should conflicting EPR data from this compound-radical adducts be analyzed to distinguish artifacts from true signals?

- Systematic reagent omission : Perform experiments excluding individual components (e.g., Fe²⁺ or H₂O₂) to identify contamination sources.

- Cross-validate with alternative methods : Use fluorescence probes (e.g., Amplex Red for H₂O₂) or HPLC to confirm radical presence.

- Statistical modeling : Apply multivariate analysis to EPR spectra to deconvolute overlapping signals from multiple adducts .

Q. Methodological Framework for this compound-Based Studies

Propriétés

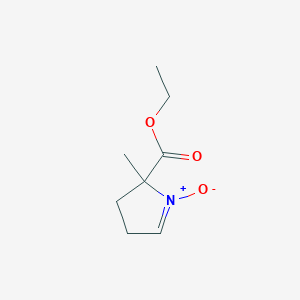

IUPAC Name |

ethyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-3-12-7(10)8(2)5-4-6-9(8)11/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPNDONTVPDUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC=[N+]1[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479073 | |

| Record name | 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, ethyl ester, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61856-99-3 | |

| Record name | 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, ethyl ester, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.